

Commercial availability of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1592406

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An In-depth Technical Guide to the Commercial Availability and Application of **(3-Chloro-4-(methoxycarbonyl)phenyl)boronic Acid**

Introduction: A Versatile Building Block for Modern Synthesis

(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid is a specialized aromatic boronic acid that has emerged as a crucial building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring a chlorine atom, a methoxycarbonyl group, and a boronic acid moiety—provides synthetic chemists with a versatile scaffold for constructing complex molecular architectures. The presence of multiple functional groups allows for sequential and site-selective modifications, making it an invaluable tool in the synthesis of novel pharmaceutical intermediates and functional organic materials.

This guide serves as a technical resource for researchers, chemists, and procurement specialists. It provides a comprehensive overview of the commercial availability of **(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid**, delves into its key chemical properties, outlines critical quality considerations, and presents a detailed protocol for its application in the cornerstone of modern organic chemistry: the Suzuki-Miyaura cross-coupling reaction.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for sourcing and application. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number. It is crucial to verify this number when procuring the reagent to avoid isomeric confusion.

Property	Value	Source(s)
CAS Number	603122-82-3	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₈ BClO ₄	[1] [2] [3] [4]
Molecular Weight	214.41 g/mol	[1] [2]
Synonyms	3-Chloro-4-(methoxycarbonyl)benzeneboronic acid, Methyl 4-borono-2-chlorobenzoate	[3] [5]
Common Purity	Typically ≥95% - 98%	[1] [6]
Formulation Note	Often supplied containing varying amounts of its anhydride.	[5]

Commercial Availability and Sourcing

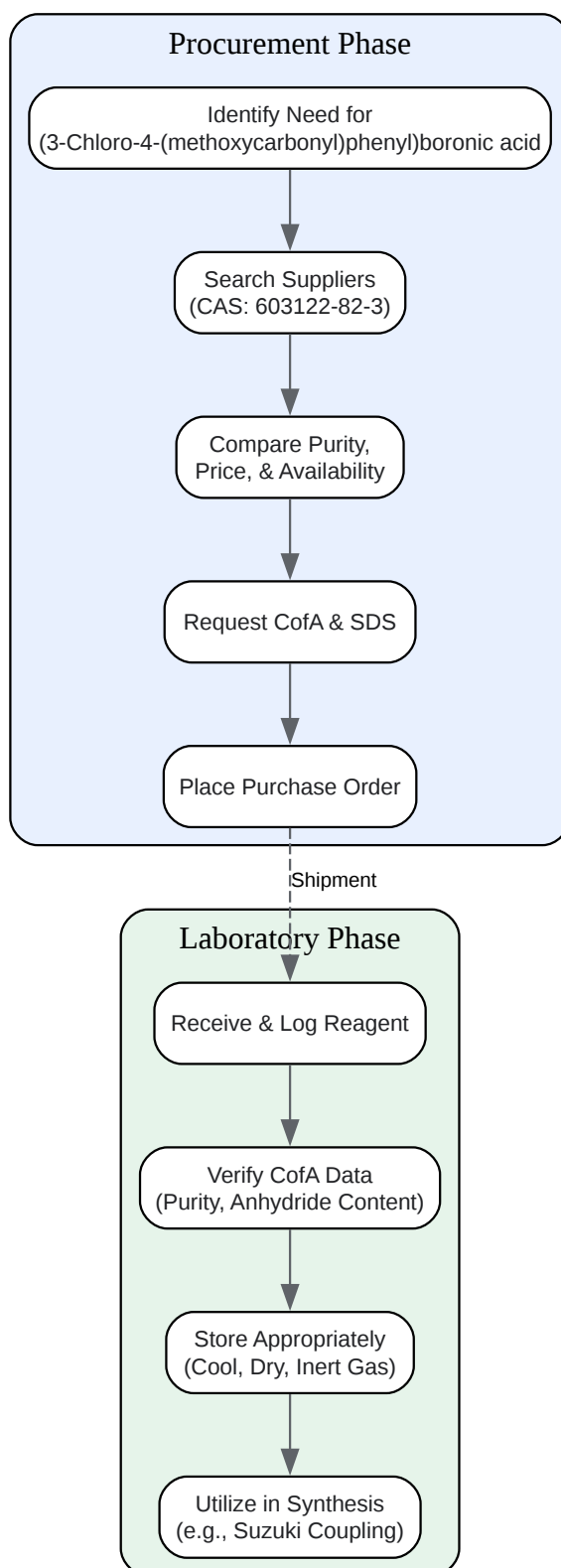
(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid is readily available from a range of fine chemical suppliers, catering to both academic research and industrial-scale synthesis. It is typically sold as a solid powder in quantities ranging from milligrams to kilograms. When selecting a supplier, researchers should consider not only the price but also the stated purity, availability of a Certificate of Analysis (CofA), and lead times.

Below is a table of representative suppliers offering this reagent.

Supplier	Product Number (Example)	Typical Purity	Available Quantities
Oakwood Chemical	092206	Not specified	250mg, 1g
ChemUniverse	P96690	98%	250mg, 5g, 25g, Bulk
Santa Cruz Biotechnology	sc-223315	Not specified	Inquire
TCI Chemicals	C3360	>97.0%	1g, 5g
Hebei Maisen Chemical Co.,Ltd	603122-82-3	Not specified	Inquire (Bulk)

For applications requiring enhanced stability or modified reactivity, the corresponding pinacol ester derivative, 4-chloro-(3-methoxycarbonyl)phenylboronic acid, pinacol ester (CAS: 625470-33-9), is also commercially available from suppliers like Boron Molecular.^[7] Boronate esters can offer advantages in terms of stability and solubility in certain solvent systems.

The logical workflow for procuring and utilizing this reagent is outlined in the diagram below.



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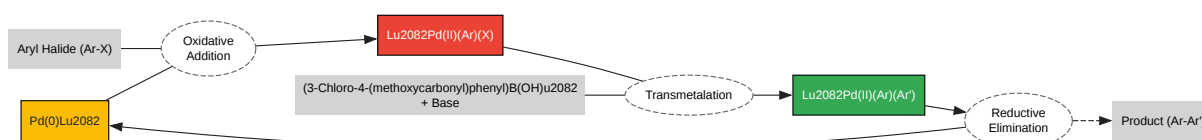
Caption: Workflow for Reagent Procurement and Use.

Application in Suzuki-Miyaura Cross-Coupling

The primary application for **(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid** is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is fundamental to modern synthetic chemistry, allowing for the construction of biaryl structures that are prevalent in many pharmaceutical agents.[8][9]

The general catalytic cycle involves three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
- **Transmetalation:** The organic moiety from the boronic acid (after activation with a base) is transferred to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic partners on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.[10]



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